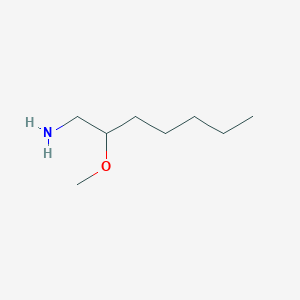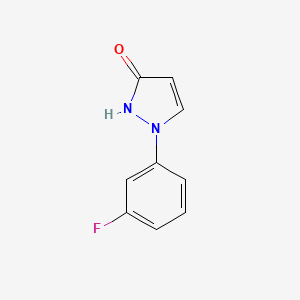![molecular formula C7H7ClN4 B13070693 1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine](/img/structure/B13070693.png)
1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine is a chemical compound with the molecular formula C7H7ClN4 It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, which is a heterocyclic compound containing nitrogen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine typically involves the reaction of 4-chloropyrrolo[2,1-f][1,2,4]triazine with appropriate amine reagents. One common method involves the use of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 4-chloropyrrolo[2,1-f][1,2,4]triazine in the presence of a palladium catalyst and sodium carbonate in dimethylformamide (DMF) under nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrrolo[2,1-f][1,2,4]triazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like DMF or dichloromethane (DCM) and may require catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine
- 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine
- 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid
Uniqueness
1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H7ClN4 |
|---|---|
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine |
InChI |
InChI=1S/C7H7ClN4/c8-7-6-2-1-5(3-9)12(6)11-4-10-7/h1-2,4H,3,9H2 |
InChI-Schlüssel |
BDXMDMZMZZLQLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=C1)C(=NC=N2)Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


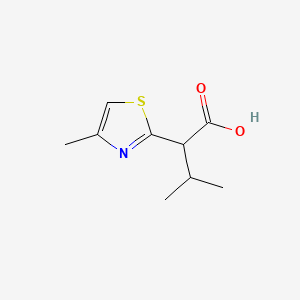
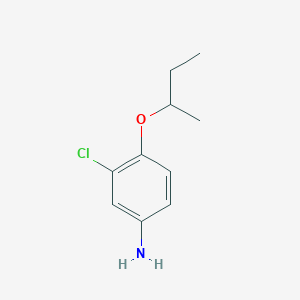
![5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070617.png)
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine](/img/structure/B13070618.png)
![4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine](/img/structure/B13070624.png)
![3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine](/img/structure/B13070636.png)
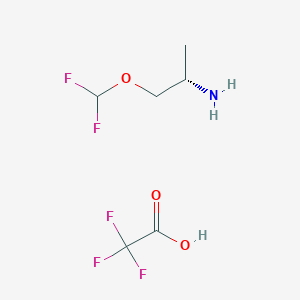
![[(2-Bromo-1-phenylethoxy)methyl]benzene](/img/structure/B13070645.png)

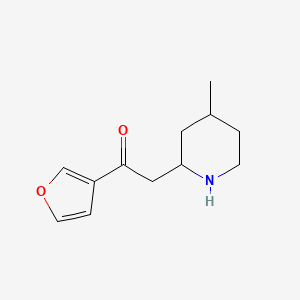
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13070672.png)

